Cas no 160976-02-3 (5-Bromo-1,3-difluoro-2-iodobenzene)

5-Bromo-1,3-difluoro-2-iodobenzene is a halogenated aromatic compound featuring bromo, fluoro, and iodo substituents on a benzene ring. Its unique substitution pattern makes it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. The presence of multiple halogens enhances its reactivity and versatility, enabling selective functionalization for pharmaceutical, agrochemical, and materials science applications. The electron-withdrawing effects of the fluorine atoms further influence its reactivity, making it useful in designing complex molecules. This compound is typically handled under controlled conditions due to its sensitivity to light and moisture. Its high purity and well-defined structure ensure consistent performance in synthetic workflows.
5-Bromo-1,3-difluoro-2-iodobenzene structure
160976-02-3 structure
Product name:5-Bromo-1,3-difluoro-2-iodobenzene
CAS No:160976-02-3
MF:C6H2BrF2I
MW:318.885360240936
MDL:MFCD01861126
CID:65577
PubChem ID:87559767

5-Bromo-1,3-difluoro-2-iodobenzene Chemical and Physical Properties

Names and Identifiers

    • 5-Bromo-1,3-difluoro-2-iodobenzene
    • Bromodifluoroiodobenzene
    • 2,6-Difluoro-4-bromoiodobenzene
    • 4-Bromo-2,6-difluoroiodobenzene
    • 1-Bromo-3,5-difluoro-4-iodobenzene
    • 4-BROMO-2,6 DIFLUORO-1-IODOBENZENE
    • Benzene, 5-bromo-1,3-difluoro-2-iodo-
    • 5-bromo-1,3-difluoro-2-iodo-benzene
    • KSC498A9H
    • NLWAKVGODLJALJ-UHFFFAOYSA-N
    • 2.6-difluoro-4-bromo iodobenzene
    • EBD37325
    • STL554368
    • BBL100574
    • 4-
    • DS-1698
    • 2,6-Difluoro-4-Bromo Iodobenzene
    • AKOS005254968
    • A810211
    • 4-bromo-2,6-difluoro-1-iodobenzene
    • CS-W012011
    • SY017079
    • EN300-646253
    • B3058
    • DTXSID70382224
    • FT-0746828
    • MFCD01861126
    • SCHEMBL6687144
    • 160976-02-3
    • AM61337
    • 678-230-1
    • MDL: MFCD01861126
    • Inchi: 1S/C6H2BrF2I/c7-3-1-4(8)6(10)5(9)2-3/h1-2H
    • InChI Key: NLWAKVGODLJALJ-UHFFFAOYSA-N
    • SMILES: IC1C(=C([H])C(=C([H])C=1F)Br)F

Computed Properties

  • Exact Mass: 317.83500
  • Monoisotopic Mass: 317.835
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 110
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 0
  • XLogP3: 3.5
  • Surface Charge: 0
  • Tautomer Count: nothing

Experimental Properties

  • Color/Form: Not determined
  • Density: 2.342
  • Melting Point: 41.0 to 45.0 deg-C
  • Boiling Point: 236.1°C at 760 mmHg
  • Flash Point: 96.6°C
  • Refractive Index: 1.604
  • PSA: 0.00000
  • LogP: 3.33190
  • Solubility: Not determined

5-Bromo-1,3-difluoro-2-iodobenzene Security Information

5-Bromo-1,3-difluoro-2-iodobenzene Customs Data

  • HS CODE:2903999090
  • Customs Data:

    China Customs Code:

    2903999090

    Overview:

    2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

5-Bromo-1,3-difluoro-2-iodobenzene Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A013021038-1g
1-Bromo-3,5-difluoro-4-iodobenzene
160976-02-3 97%
1g
1,475.10 USD 2021-06-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1022849-100g
5-Bromo-1,3-difluoro-2-iodobenzene
160976-02-3 98%
100g
¥790.00 2023-11-21
Apollo Scientific
PC6449-25g
4-Bromo-2,6-difluoroiodobenzene
160976-02-3 98%
25g
£34.00 2024-05-25
Enamine
EN300-646253-0.05g
5-bromo-1,3-difluoro-2-iodobenzene
160976-02-3 95%
0.05g
$19.0 2023-05-24
eNovation Chemicals LLC
Y1232194-25G
5-bromo-1,3-difluoro-2-iodo-benzene
160976-02-3 97%
25g
$50 2023-09-03
Fluorochem
034747-10g
1-Bromo-3,5-difluoro-4-iodobenzene
160976-02-3 97%
10g
£31.00 2022-02-28
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R022435-1g
5-Bromo-1,3-difluoro-2-iodobenzene
160976-02-3 97%
1g
¥179 2022-09-30
TRC
B689818-250mg
5-Bromo-1,3-difluoro-2-iodobenzene
160976-02-3
250mg
$ 75.00 2023-04-18
Enamine
EN300-646253-0.5g
5-bromo-1,3-difluoro-2-iodobenzene
160976-02-3 95%
0.5g
$21.0 2023-05-24
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R022435-100g
5-Bromo-1,3-difluoro-2-iodobenzene
160976-02-3 98%
100g
¥671 2024-05-25

5-Bromo-1,3-difluoro-2-iodobenzene Production Method

Additional information on 5-Bromo-1,3-difluoro-2-iodobenzene

Recent Advances in the Application of 5-Bromo-1,3-difluoro-2-iodobenzene (CAS: 160976-02-3) in Chemical Biology and Pharmaceutical Research

The compound 5-Bromo-1,3-difluoro-2-iodobenzene (CAS: 160976-02-3) has recently gained significant attention in chemical biology and pharmaceutical research due to its unique structural properties and versatile applications. This halogen-rich aromatic compound serves as a valuable building block in medicinal chemistry, particularly in the synthesis of complex molecules for drug discovery and development. Recent studies have demonstrated its effectiveness as a key intermediate in the preparation of biologically active compounds, including potential therapeutic agents targeting various diseases.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers utilized 5-Bromo-1,3-difluoro-2-iodobenzene as a crucial precursor for developing novel kinase inhibitors. The compound's multiple halogen substituents allowed for selective functionalization through cross-coupling reactions, enabling the efficient synthesis of diverse molecular scaffolds. The study reported significant improvements in reaction yields (up to 85%) compared to traditional synthetic routes, highlighting the compound's synthetic utility in medicinal chemistry applications.

Another important application emerged from recent research in radiopharmaceutical development. A team at MIT demonstrated the use of 5-Bromo-1,3-difluoro-2-iodobenzene as a precursor for radioiodinated compounds used in positron emission tomography (PET) imaging. The compound's stability and reactivity profile made it particularly suitable for introducing radioactive iodine isotopes (I-124 and I-131) into target molecules, opening new possibilities for diagnostic and therapeutic radiopharmaceuticals.

The unique electronic properties of 5-Bromo-1,3-difluoro-2-iodobenzene have also been exploited in materials science applications. A 2024 Nature Chemistry publication described its use as a building block for organic electronic materials, where the strategic placement of halogen atoms enabled precise control over molecular packing and charge transport properties. This research suggests potential applications in organic semiconductors and optoelectronic devices, expanding the compound's utility beyond pharmaceutical applications.

From a safety and handling perspective, recent toxicological studies have provided updated guidelines for working with 5-Bromo-1,3-difluoro-2-iodobenzene. While the compound requires careful handling due to its potential reactivity, comprehensive safety assessments have confirmed that with proper precautions, it can be safely utilized in laboratory settings. These findings support its continued use in research and development activities across multiple disciplines.

Looking forward, the versatility of 5-Bromo-1,3-difluoro-2-iodobenzene suggests it will remain an important tool in chemical biology and pharmaceutical research. Ongoing studies are exploring its potential in fragment-based drug discovery, where its unique halogen pattern may facilitate the development of novel protein-protein interaction inhibitors. As synthetic methodologies continue to advance, we anticipate seeing expanded applications of this valuable compound in both academic and industrial research settings.

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